![molecular formula C9H9BrN2S2 B13206829 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C9H9BrN2S2 and a molecular weight of 289.22 g/mol It is a derivative of thiophene and thiazole, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromothiophen-2-yl)ethan-1-amine: A related compound with similar structural features but lacking the thiazole ring.
2-(4-Bromothiophen-3-yl)ethan-1-ol: Another similar compound with an alcohol group instead of an amine.
Uniqueness
2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2S2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C9H9BrN2S2/c10-7-2-4-13-8(7)9-12-6(1-3-11)5-14-9/h2,4-5H,1,3,11H2 |
InChI Key |
SAXSDTYZGNUPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=NC(=CS2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


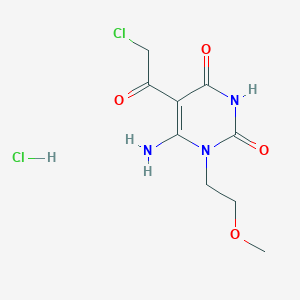

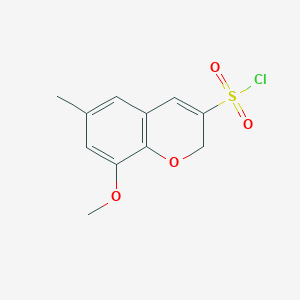
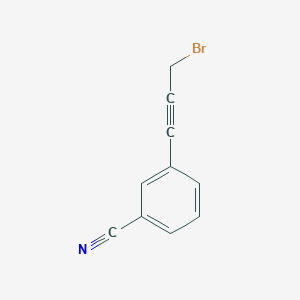
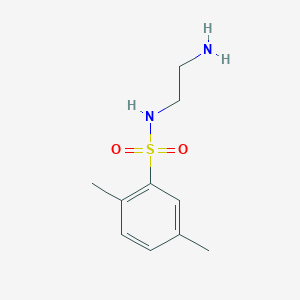
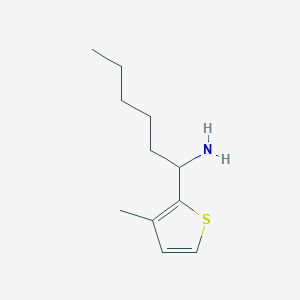
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
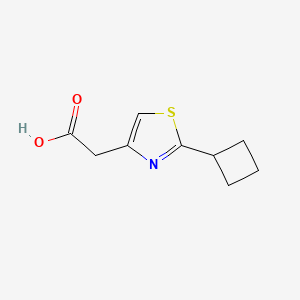

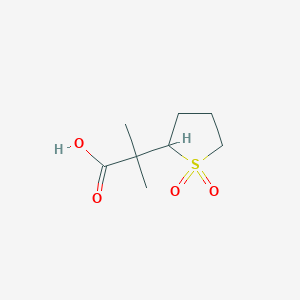


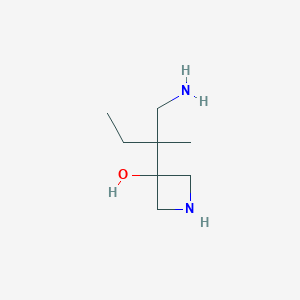
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
